molecular formula C7H11Cl2N3O2 B2992194 2-(Aminomethyl)-5-nitroaniline;dihydrochloride CAS No. 2241128-21-0

2-(Aminomethyl)-5-nitroaniline;dihydrochloride

Cat. No.: B2992194
CAS No.: 2241128-21-0
M. Wt: 240.08
InChI Key: PSBDPKOZZMLIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-5-nitroaniline; dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group and a nitro group attached to an aniline derivative.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The starting material, aniline, undergoes nitration to introduce the nitro group at the 5-position, forming 5-nitroaniline.

  • Aminomethylation: The 5-nitroaniline is then subjected to aminomethylation, where an aminomethyl group is introduced at the 2-position.

  • Dihydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of 2-(Aminomethyl)-5-nitroaniline; dihydrochloride involves large-scale nitration and aminomethylation reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce nitrate esters.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of 2-(aminomethyl)-5-phenylenediamine.

  • Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Nitroso Compounds: Formed by the oxidation of the nitro group.

  • Amines: Resulting from the reduction of the nitro group.

  • Substituted Anilines: Formed by electrophilic substitution reactions.

Scientific Research Applications

2-(Aminomethyl)-5-nitroaniline; dihydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and bacterial infections.

  • Industry: It is utilized in the production of materials with specific properties, such as flame retardants and corrosion inhibitors.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-5-nitroaniline; dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes and receptors in biological systems, affecting their activity.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

  • 2-(Aminomethyl)-4-nitroaniline: Similar structure but with the nitro group at the 4-position.

  • 3-(Aminomethyl)-5-nitroaniline: Different position of the aminomethyl group.

  • 4-(Aminomethyl)-5-nitroaniline: Different position of the aminomethyl group.

Uniqueness: 2-(Aminomethyl)-5-nitroaniline; dihydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.

Properties

IUPAC Name

2-(aminomethyl)-5-nitroaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c8-4-5-1-2-6(10(11)12)3-7(5)9;;/h1-3H,4,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBDPKOZZMLIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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